molecular formula C9H7NO5 B598951 Methyl 3-formyl-2-nitrobenzoate CAS No. 138229-59-1

Methyl 3-formyl-2-nitrobenzoate

Cat. No. B598951
CAS RN: 138229-59-1
M. Wt: 209.157
InChI Key: NSLOBVGASZUPDO-UHFFFAOYSA-N
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Description

“Methyl 3-formyl-2-nitrobenzoate” is a phase transfer catalyst used to synthesize chlorinated hydrocarbons from inorganic chloride . It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride . It is also used as a catalyst for producing polychlorinated biphenyls .


Synthesis Analysis

The synthesis of “this compound” involves a substitution reaction on 3-methyl-2-methyl nitrobenzoate and chlorine to obtain 3-(dichloromethyl)-2-methyl nitrobenzoate . The 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester and a zinc chloride aqueous solution are subjected to a hydrolysis reaction under the action of a phase transfer catalyst to obtain the 3-formyl-2-nitrobenzoic acid methyl ester .


Molecular Structure Analysis

“this compound” has a molecular formula of C9H7NO5 . Its average mass is 209.156 Da and its monoisotopic mass is 209.032425 Da .


Chemical Reactions Analysis

“this compound” is used to synthesize chlorinated hydrocarbons from inorganic chloride . It can synthesize hydrochloric acid, sodium chloride, and zinc chloride .


Physical And Chemical Properties Analysis

“this compound” is soluble in organic solvents . More detailed physical and chemical properties are not specified in the retrieved documents.

Scientific Research Applications

  • Use in Spectroscopic Methods for Solubility Measurement : A study employed spectroscopic methods to measure the solubility of 2-methyl-3-nitrobenzoic acid, a compound similar to Methyl 3-formyl-2-nitrobenzoate, in various organic solvents. This research helps in understanding the solubility behavior of such compounds, which is crucial in designing pharmaceuticals and other chemical products (Hart et al., 2017).

  • Application in Gas Chromatography : Another study developed a method for the quantitative determination of 2-methyl-3-nitrobenzoic acid, a related compound, using gas chromatography. This method is practical for monitoring the purity of materials, which is essential in pharmaceutical and chemical manufacturing (Xue & Nan, 2002).

  • Innovative Green Chemistry Processes : A research paper highlighted a new and environmentally friendly process for synthesizing a related compound, 5-methyl-2-nitrobenzoic acid. This showcases the role of such compounds in developing sustainable chemical processes (Mei et al., 2018).

  • Thermodynamic Modeling : Research on the solubility and thermodynamic properties of related compounds, like 3-methyl-2-nitrobenzoic acid, in various organic solvents, is also a significant application. This information is valuable for optimizing purification processes in chemical production (He et al., 2018).

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Methyl 3-formyl-2-nitrobenzoate is primarily used as a phase transfer catalyst . It is involved in the synthesis of chlorinated hydrocarbons from inorganic chloride . It is also used as a catalyst for producing polychlorinated biphenyls .

Mode of Action

As a phase transfer catalyst, this compound facilitates the migration of a reactant from one phase into another phase where reaction can take place. It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride .

Biochemical Pathways

It is known to be involved in the synthesis of chlorinated hydrocarbons and polychlorinated biphenyls .

Pharmacokinetics

It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution.

Result of Action

The result of the action of this compound is the synthesis of chlorinated hydrocarbons and polychlorinated biphenyls . It is hydrolyzed by water to release methyl 3-hydroxy-2-nitrobenzoate .

Action Environment

The action of this compound is influenced by environmental factors. It is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and the presence of oxygen.

properties

IUPAC Name

methyl 3-formyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)7-4-2-3-6(5-11)8(7)10(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLOBVGASZUPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659301
Record name Methyl 3-formyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138229-59-1
Record name Methyl 3-formyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-formyl-2-nitrobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of (A2) (1.0 eq.) and 4 Å mol. sieves (15 g) in MeCN (0.2M) at RT was added NMMO (2.0 eq.) and the reaction mixture was stirred for 1.5 hr under N2 atmosphere. Then, the mixture was diluted with EtOAc, filtered and the filtrate was washed with H2O, 1N HCl, brine and dried (Na2SO4). Evaporation of the solvent gave (A3) as a white solid which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3, 300K) δ 9.96 (1H, s), 8.26 (1H, d, J=7.9 Hz), 8.18 (1H, d, J=7.9 Hz), 7.77 (1H, t, J=7.9 Hz), 3.93 (3H, s). MS (ES) C9H7NO5 requires: 209. Found: 208 (M−H)−.
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Synthesis routes and methods II

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